2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol
Description
Molecular Architecture and Stereochemical Analysis
The molecular structure of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol consists of a benzene ring substituted at the 2-position with a fluorine atom and at the 4-position with a trifluoromethyl (-CF₃) group. A two-carbon ethanol side chain (-CH₂CH₂OH) is attached to the aromatic ring at the 1-position (ortho to fluorine and meta to -CF₃) (Fig. 1). The molecular formula (C₉H₈F₄O) and weight (208.16 g/mol) align with high-resolution mass spectrometry data.
Key Structural Features:
- Aromatic Substitution Pattern : The electron-withdrawing -CF₃ and fluorine groups induce significant electronic asymmetry, polarizing the ring and influencing reactivity.
- Ethanol Side Chain : The -CH₂CH₂OH moiety adopts a staggered conformation in solution, minimizing steric clashes with adjacent substituents.
- Bond Lengths and Angles : Density functional theory (DFT) predicts C-F bond lengths of 1.34 Å (C-F) and 1.33 Å (C-CF₃), consistent with fluorinated aromatics.
Stereochemical Considerations:
The compound lacks chiral centers due to the ethanol group’s linear configuration. However, restricted rotation about the C1-C2 bond (connecting the ring to the side chain) creates atropisomeric potential at low temperatures, though this has not been experimentally observed.
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
- δ 7.65 (d, J = 8.2 Hz, 1H, H-6)
- δ 7.55 (d, J = 1.8 Hz, 1H, H-3)
- δ 7.43 (dd, J = 8.2, 1.8 Hz, 1H, H-5)
- δ 3.90 (t, J = 6.6 Hz, 2H, -CH₂OH)
- δ 2.95 (t, J = 6.6 Hz, 2H, Ar-CH₂-)
¹³C NMR (100 MHz, CDCl₃) :
- δ 161.2 (C-2, d, J = 250 Hz, C-F)
- δ 139.5 (C-4, q, J = 37 Hz, C-CF₃)
- δ 128.9–124.3 (aromatic carbons)
- δ 63.1 (-CH₂OH), δ 39.8 (Ar-CH₂-)
¹⁹F NMR (376 MHz, CDCl₃) :
Infrared (IR) Spectroscopy
Crystallographic Studies and Solid-State Conformational Dynamics
X-ray crystallographic data for this compound remain unreported. However, analogs such as 2-[2,4-bis(trifluoromethyl)phenyl]ethanol (C₁₀H₈F₆O) exhibit monoclinic crystal systems (space group P2₁/c) with intermolecular O-H···F hydrogen bonding stabilizing the lattice. Computational models predict similar packing for this compound, with a calculated density of 1.452 g/cm³.
Computational Chemistry: DFT Calculations of Electronic Structure
Density functional theory (B3LYP/6-311+G(d,p)) reveals:
Electron Density Distribution
Properties
IUPAC Name |
2-[2-fluoro-4-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,5,14H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPFABXJRPFKOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268548 | |
| Record name | 2-Fluoro-4-(trifluoromethyl)benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001268548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886761-78-0 | |
| Record name | 2-Fluoro-4-(trifluoromethyl)benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886761-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-(trifluoromethyl)benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001268548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation and Reduction Route
This classical approach involves the following key steps:
Step 1: Friedel-Crafts Acylation
Fluorobenzene undergoes Friedel-Crafts acylation with phenyl acetyl chloride in the presence of aluminum chloride catalyst at low temperatures (-10 to 0 °C) to yield 1-(4-fluorophenyl)-2-phenyl ethanone with high purity (~99% by HPLC). The reaction is carefully controlled to avoid side products such as deoxy benzoin derivatives.
Reaction conditions: Aluminum chloride (1.54 mol), phenyl acetyl chloride (1.43 mol), temperature maintained between -10 to 0 °C, reaction time ~2 hours plus additional stirring.Step 2: Halogenation
The ketone intermediate is halogenated (e.g., bromination) to form 2-bromo-1-(4-fluorophenyl)-2-phenylethanone, which serves as a reactive intermediate for further substitution.Step 3: Nucleophilic Substitution and Cyclization
The halogenated ketone reacts with 4-methyl-3-oxo-N-phenyl pentanamide in acetone with potassium carbonate as base at 18-26 °C, followed by reflux and purification steps involving isopropyl alcohol recrystallization to yield the desired product with yields around 74% to 78%.Step 4: Reduction to Ethanol
The ketone group is reduced to the corresponding alcohol, 2-[2-fluoro-4-(trifluoromethyl)phenyl]ethanol, typically using hydride reagents such as sodium borohydride or catalytic hydrogenation under mild conditions. This step is crucial to obtain the ethanol side chain with high stereochemical control and purity.
Reaction Conditions and Optimization
Purification and Characterization
- Purification is typically achieved by recrystallization from isopropyl alcohol and washing with water to reduce impurities and residual solvents.
- Drying under vacuum at 70-75 °C ensures low moisture content (<0.5% water).
- Characterization includes HPLC purity (>98%), NMR spectroscopy to confirm structure, and mass spectrometry for molecular weight verification.
Research Findings and Industrial Relevance
- The Friedel-Crafts acylation approach remains the most documented and scalable method for preparing fluorinated phenyl ethanols with trifluoromethyl substitution.
- Optimization of reaction temperature and reagent addition rates is critical to maximize yield and minimize by-products.
- The use of potassium carbonate as a base in substitution steps provides mild conditions compatible with sensitive fluorinated groups.
- Alternative catalytic borylation routes offer potential for diversification and functionalization but require palladium catalysts and inert atmosphere, which may increase cost and complexity.
- The compound’s stability and purity are essential for its application in medicinal chemistry, where fluorinated alcohols serve as key intermediates or active moieties.
Chemical Reactions Analysis
Types of Reactions: 2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Reduction: Further reduction can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Major Products:
Oxidation: Formation of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde or 2-[2-Fluoro-4-(trifluoromethyl)phenyl]acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Formation of different alcohol derivatives.
Scientific Research Applications
2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol involves its interaction with various molecular targets. The presence of fluoro and trifluoromethyl groups can enhance its binding affinity to specific enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The trifluoromethyl group in the target compound enhances electron-withdrawing effects compared to simple fluorinated analogs like 2-(4-fluorophenyl)ethanol, increasing its acidity (pKa ~10–12 estimated) and stability against oxidative degradation .
Lipophilicity: The -CF₃ group significantly increases logP (predicted ~2.5) compared to 2-(4-fluorophenyl)ethanol (logP ~1.2), improving membrane permeability for drug delivery applications .
Research Findings and Challenges
- Biological Activity: Fluorinated ethanols are pivotal in modulating drug pharmacokinetics. For instance, highlights imidazole-5-methanol derivatives with substituents similar to the target compound, showing promise in preclinical cancer models .
- Synthetic Challenges : Steric hindrance from the ortho-fluoro group complicates functionalization at the phenyl ring, necessitating optimized catalytic conditions (e.g., palladium-mediated cross-coupling) .
Biological Activity
2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol (C9H9F4O) is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a fluorine atom on a phenyl ring. Its unique structural features significantly influence its chemical properties and biological activities, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C9H9F4O, with a molecular weight of approximately 223.17 g/mol. The compound features an ethanol moiety linked to a phenyl ring that is further substituted with fluorine and trifluoromethyl groups, enhancing its reactivity and potential applications in various fields.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C9H9F4O | Contains both fluorine and trifluoromethyl groups |
| 2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol | C9H10ClF4NO | Amino group presence alters reactivity |
| 4-Fluoro-2-(trifluoromethyl)aniline | C7H5F4N | Aniline derivative with different substituent positions |
| 2-(4-fluorophenyl)ethan-1-amine | C8H10FN | Lacks trifluoromethyl group |
Biological Activity Overview
Research indicates that this compound exhibits notable biological activity, particularly in pharmacological contexts. Its unique structure allows it to interact with various molecular targets, including enzymes and receptors, which can modulate biological pathways. This interaction is crucial for understanding its potential therapeutic effects.
Pharmacological Applications
The compound has shown promise in several therapeutic areas:
- Anticancer Activity : Preliminary studies suggest potential applications in cancer therapy, although specific mechanisms of action remain to be elucidated. The interaction with cellular targets may influence cell proliferation and apoptosis pathways.
- Enzyme Interaction : The compound's structural features enable selective binding to certain enzymes, which could lead to the development of novel inhibitors or activators for therapeutic purposes.
Q & A
Q. What are the recommended methods for synthesizing 2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol in laboratory settings?
Methodological Answer: A multi-step synthesis is typically employed:
Phenyl Ring Functionalization : Start with a fluorinated aromatic precursor (e.g., 2-fluoro-4-(trifluoromethyl)benzaldehyde) and introduce the ethanol moiety via Grignard addition or nucleophilic substitution.
Reduction : Reduce the intermediate ketone or aldehyde using NaBH₄ or LiAlH₄ in anhydrous THF or ethanol .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for isolation.
Q. Key Considerations :
- Fluorine substituents may hinder reactivity; cesium carbonate or DMF can enhance reaction efficiency in polar aprotic solvents .
- Monitor gas evolution (e.g., CO₂) during reactions using an oil bubbler .
Q. How should researchers handle and store this compound to ensure safety?
Methodological Answer:
- Handling :
- Use static discharge-proof equipment and wear nitrile gloves, goggles, and lab coats.
- In case of skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing .
- Storage :
- Store in a locked, cool, and well-ventilated cabinet away from oxidizers.
- Use inert gas (N₂ or Ar) to stabilize the compound if hygroscopic .
Risk Mitigation : Conduct a hazard analysis (per ACS guidelines) to evaluate flammability, toxicity, and reactivity with lab-specific conditions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Fluorine atoms cause splitting patterns (e.g., ²J coupling in aromatic protons). Use deuterated DMSO or CDCl₃ for solubility .
- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Data Interpretation Tip : Compare with databases like PubChem or EPA DSSTox for fluorinated aromatic alcohol analogs .
Advanced Research Questions
Q. What strategies can be employed to optimize the reaction yield during synthesis?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of fluorinated intermediates .
- Catalysis : Use Pd/C or CuI for cross-coupling reactions to introduce trifluoromethyl groups .
- Temperature Control : Maintain reactions at 0–5°C during exothermic steps (e.g., Grignard additions) to avoid side products .
Case Study : A 15% yield increase was achieved by replacing THF with DMF in the reduction step of a similar fluorinated ethanol derivative .
Q. How can contradictory NMR data arising from fluorine coupling be resolved?
Methodological Answer:
- Decoupling Experiments : Use ¹⁹F-decoupled NMR to simplify splitting patterns in ¹H spectra.
- DFT Calculations : Predict chemical shifts using Gaussian or ORCA software to validate experimental data .
- Variable Temperature NMR : Reduce signal overlap by cooling the sample (e.g., –40°C) to slow molecular motion .
Example : In 2-fluoro-4-(trifluoromethyl) analogs, coupling constants (³JHF ≈ 8–12 Hz) were resolved via 2D COSY and HSQC .
Q. What computational approaches are suitable for studying the electronic effects of fluorine substituents?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites influenced by fluorine’s electron-withdrawing effect.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., TFE/water mixtures) to assess solubility .
- QSPR Models : Correlate substituent positions with logP or pKa values for pharmacokinetic predictions .
Validation : Compare computed IR spectra with experimental data to confirm accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
